5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide
Description
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring linked to a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively.
Properties
IUPAC Name |
5-[(2-chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-2-4-10(14)12(6-8)18-7-9-3-5-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDQLIAGGOQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158102 | |
| Record name | 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-50-5 | |
| Record name | 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Chloro-5-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 2-chloro-5-methylphenol with furan-2-carbohydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Phenoxy Ring
The phenoxy ring's substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Physicochemical Properties
- Lipophilicity : The target compound's logP (~1.3–1.5) is comparable to its 3-methoxy analog (logP 1.38) but lower than nitro-substituted derivatives (logP >2 inferred) .
- Solubility: Methoxy and dimethylamino substituents (e.g., : logD 1.38) generally improve aqueous solubility compared to halogenated analogs .
- Stability: Nitrofuran derivatives () exhibit reactivity in methanolic media, suggesting that nitro-substituted analogs may degrade under similar conditions, whereas chloro/methyl groups confer greater stability .
Biological Activity
5-[(2-Chloro-5-methylphenoxy)methyl]furan-2-carbohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 280.71 g/mol. Its structure includes a furan ring, a carbohydrazide moiety, and a chloromethylphenoxy group, which are crucial for its interaction with biological targets .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
One study highlighted the antibacterial activity of related furan derivatives, noting significant Minimum Inhibitory Concentrations (MIC) against various bacterial strains. While specific MIC values for this compound were not detailed, its structural analogs showed promising results .
Anticancer Studies
Research into structurally similar compounds indicated that derivatives of furan exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar functional groups demonstrated IC50 values in the range of 62.37 µg/mL against HeLa cells . The exact IC50 for this compound remains to be elucidated but warrants further investigation.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific enzymes or receptors, leading to modulation of biochemical pathways essential for cellular function .
Interaction Studies
Interaction studies have indicated that the compound can bind to molecular targets, which may enhance its therapeutic potential. These studies typically assess binding affinities and the resultant biological effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 5-(2-Chlorophenyl)furan-2-carbohydrazide | C13H13ClN2O3 | Antimicrobial |
| 5-(3-Methylphenyl)furan-2-carbohydrazide | C13H13ClN2O3 | Anti-inflammatory |
| 5-(4-Fluorophenyl)furan-2-carbohydrazide | C13H13ClN2O3 | Antitumor |
| 5-(2-Methoxyphenyl)furan-2-carbohydrazide | C14H13ClO4 | Antioxidant |
This table illustrates how variations in substituents impact biological activity and reactivity, highlighting the potential avenues for further research into this compound's therapeutic applications .
Conclusion and Future Directions
The biological activity of this compound presents a promising area for future research. While preliminary findings suggest potential antimicrobial and anticancer activities, comprehensive studies are needed to elucidate its mechanisms of action and optimize its therapeutic applications. Further exploration could lead to significant advancements in drug development within medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
